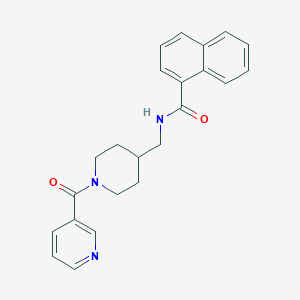

N-((1-烟酰基哌啶-4-基)甲基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-((1-nicotinoylpiperidin-4-yl)methyl)-1-naphthamide is a chemical derivative that is part of a broader class of compounds involving naphthyl moieties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar naphthamide derivatives.

Synthesis Analysis

The synthesis of related compounds involves the reaction of N-1-Naphthyl-3-oxobutanamide with various reagents to yield a series of heterocyclic compounds, including pyridine derivatives. For instance, the reaction with arylidinecyanothioacetamide in an ethanol/piperidine solution under reflux conditions leads to the formation of pyridine-2(1H)-thiones. These thiones can further react with α-haloketones to produce 6-thio-N-1-naphthyl-nicotinamides, which can cyclize into thieno[2,3-b]pyridine derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the study are established using analytical and spectral data. Although the exact structure of N-((1-nicotinoylpiperidin-4-yl)methyl)-1-naphthamide is not provided, the related compounds synthesized in the study exhibit complex bicyclic and tricyclic structures with the naphthyl moiety as a common feature. These structures are likely to influence the electronic and steric properties of the compounds .

Chemical Reactions Analysis

The synthesized compounds undergo various chemical reactions, demonstrating their reactivity and potential for further chemical modification. For example, thieno[2,3-b]pyridine derivatives react with hydrazine hydrate, formamide, and benzoyl isothiocyanate to yield different derivatives. These reactions include the formation of carbohydrazide, pyridothienopyrimidine, and thiourea derivatives. Additionally, saponification, diazotization, and Curtius rearrangement are among the other reactions that these compounds can undergo, leading to a diverse array of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their reactivity and the nature of their substituents. For instance, the high reactivity of the N-methyl-N-1-naphthylnitrenium ion, a related compound, is discussed in terms of steric and electronic effects. This ion is generated through photolysis and reacts rapidly with various nucleophiles, indicating that similar naphthamide derivatives may also exhibit significant reactivity due to the presence of the naphthyl group .

科学研究应用

阿尔茨海默病研究

N-((1-烟酰基哌啶-4-基)甲基)-1-萘酰胺衍生物,如[18F]FDDNP,已被用于阿尔茨海默病研究,特别是用于活体患者脑中神经纤维缠结和β-淀粉样斑块的无创成像。该技术涉及正电子发射断层扫描 (PET),已显示出用于诊断阿尔茨海默病和监测神经纤维缠结和 β-淀粉样老年斑块进展的希望,而这些是该疾病的标志性特征。这些化合物在阿尔茨海默病研究中的应用有可能促进早期诊断和治疗干预的评估 (Shoghi-Jadid 等,2002)。

超分子化学和传感器

与 N-((1-烟酰基哌啶-4-基)甲基)-1-萘酰胺密切相关的萘衍生物因其在超分子化学和传感器中的应用而被广泛研究。这些化合物用于分子开关设备的开发,如环链烷和轮烷,并且在通过阴离子-π 相互作用传感芳香族系统和催化的凝胶剂中具有应用。它们独特的性质也使它们适合与 DNA 进行嵌入,从而提供潜在的药用应用 (Kobaisi 等,2016)。

Sigma(1) 受体结合和活性

对 N-[ω-(6-甲氧基萘-1-基)烷基] 衍生物哌啶环上的甲基取代的研究,其在结构上与 N-((1-烟酰基哌啶-4-基)甲基)-1-萘酰胺相关,已深入了解了它们在 sigma(1) 受体上的选择性结合和活性。这些化合物已显示出显着的抗增殖活性,并有可能作为 PET 实验的工具,表明它们在肿瘤研究和治疗中的适用性。这些衍生物的探索突出了靶向 sigma(1) 受体以进行癌症治疗的治疗潜力 (Berardi 等,2005)。

抗癌和荧光细胞成像剂

与 N-((1-烟酰基哌啶-4-基)甲基)-1-萘酰胺在化学复杂性上相似的功能性 1,8-萘酰亚胺衍生物已成为有希望的 DNA 靶向、抗癌和细胞成像剂。其中一些衍生物已进入临床试验,突出了它们作为治疗和诊断工具的潜力。它们与生物分子结合的能力和丰富的物理光学特性使它们成为监测药物摄取和细胞内定位的理想候选者,而无需共染色 (Banerjee 等,2013)。

杀虫活性

对 1,8-萘啶衍生物的研究,其与 N-((1-烟酰基哌啶-4-基)甲基)-1-萘酰胺具有结构特征,揭示了它们对各种害虫的显着杀虫活性。这项研究表明了利用此类化合物开发新型高效杀虫剂的潜力,为农业和害虫控制应用提供了有希望的途径 (Hou 等,2017)。

作用机制

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)-1-naphthamide is not clear from the available information.

安全和危害

属性

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c27-22(21-9-3-6-18-5-1-2-8-20(18)21)25-15-17-10-13-26(14-11-17)23(28)19-7-4-12-24-16-19/h1-9,12,16-17H,10-11,13-15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYGAAVVVDGTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-nicotinoylpiperidin-4-yl)methyl)-1-naphthamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2523460.png)

![[5-(4-Fluorophenyl)-14-methyl-7-propan-2-ylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2523464.png)

![Ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523469.png)

![(4-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523471.png)

![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B2523476.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523478.png)

![3-(dimethylamino)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2523479.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2523480.png)